molecular formula C13H13NO4 B562182 5-Hydroxy-2-oxo-2,3-dihydro-1H-[1]benzazephe-4-carboxylic Acid Ethyl Ester CAS No. 108993-98-2

5-Hydroxy-2-oxo-2,3-dihydro-1H-[1]benzazephe-4-carboxylic Acid Ethyl Ester

Cat. No.: B562182
CAS No.: 108993-98-2
M. Wt: 247.25
InChI Key: PLGDATYQXDDDLF-UHFFFAOYSA-N
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Description

5-Hydroxy-2-oxo-2,3-dihydro-1H-1benzazephe-4-carboxylic Acid Ethyl Ester is a complex organic compound that belongs to the class of benzazepines This compound is characterized by its unique structure, which includes a benzene ring fused to a seven-membered azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-2-oxo-2,3-dihydro-1H-1benzazephe-4-carboxylic Acid Ethyl Ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzazepine Core: The initial step involves the cyclization of a suitable precursor to form the benzazepine core. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.

    Introduction of Functional Groups: The hydroxyl, oxo, and carboxylic acid ester groups are introduced through subsequent reactions. For example, hydroxylation can be achieved using oxidizing agents, while esterification can be performed using alcohols in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production requires careful control of reaction conditions, purification processes, and quality assurance to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-oxo-2,3-dihydro-1H-1benzazephe-4-carboxylic Acid Ethyl Ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The oxo group can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation)

Major Products Formed

    Oxidation: Ketones, aldehydes

    Reduction: Alcohols

    Substitution: Nitro, sulfonyl, and halogenated derivatives

Scientific Research Applications

5-Hydroxy-2-oxo-2,3-dihydro-1H-1benzazephe-4-carboxylic Acid Ethyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-oxo-2,3-dihydro-1H-1benzazephe-4-carboxylic Acid Ethyl Ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Hydroxy-2-oxo-2,3-dihydro-1H-indole-4-carboxylic Acid Ethyl Ester
  • 5-Hydroxy-2-oxo-2,3-dihydro-1H-pyrazole-4-carboxylic Acid Ethyl Ester

Uniqueness

Compared to similar compounds, 5-Hydroxy-2-oxo-2,3-dihydro-1H-1benzazephe-4-carboxylic Acid Ethyl Ester is unique due to its benzazepine core structure, which imparts distinct chemical and biological properties. The presence of multiple functional groups also enhances its versatility in various applications.

Properties

IUPAC Name

ethyl 5-hydroxy-2-oxo-1,3-dihydro-1-benzazepine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-2-18-13(17)9-7-11(15)14-10-6-4-3-5-8(10)12(9)16/h3-6,16H,2,7H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGDATYQXDDDLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2NC(=O)C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60716019
Record name Ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108993-98-2
Record name Ethyl 5-hydroxy-2-oxo-2,3-dihydro-1H-1-benzazepine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60716019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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